molecular formula C13H13N5O2S2 B2697568 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide CAS No. 1904198-37-3

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2697568
CAS No.: 1904198-37-3
M. Wt: 335.4
InChI Key: AIQPSFJKMWZAMS-UHFFFAOYSA-N
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Description

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine structure have been investigated as potential therapeutic agents. Research on similar analogs has indicated potential as inhibitors of bacterial cell division proteins, such as the essential ZipA protein in E. coli and Shigella flexneri , suggesting a possible mechanism of action for this class of molecules in antimicrobial research . Furthermore, structurally related heterocyclic systems, including various [1,2,4]triazole- and sulfonamide-containing derivatives, have demonstrated significant in vitro anticancer and antiviral activities in scientific studies, highlighting the broad research potential of this chemotype . The molecular architecture of this compound integrates a thiophene heterocycle and a cyclopropanesulfonamide group, functional motifs often employed in drug discovery to modulate properties like potency, selectivity, and metabolic stability. This combination makes it a compound of interest for further investigation in various biochemical and pharmacological assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c19-22(20,10-1-2-10)14-7-13-16-15-12-4-3-11(17-18(12)13)9-5-6-21-8-9/h3-6,8,10,14H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQPSFJKMWZAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the [1,2,4]Triazolo[4,3-b]Pyridazine Core

The target compound is compared to analogs with modifications at the 6-position of the pyridazine ring or the 3-position side chain:

Compound Name Core Structure 6-Position Substituent 3-Position Substituent Key Findings
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide (Target) [1,2,4]Triazolo[4,3-b]pyridazine Thiophen-3-yl Cyclopropanesulfonamide Higher lipophilicity (predicted logP ~2.8); untested biological activity
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide [1,2,4]Triazolo[4,3-b]pyridazine Methoxy Propanamide with benzimidazole Moderate kinase inhibition (IC50 ~150 nM for JAK2); reduced solubility
Compound 24 (Mongolian J. Chem.) [1,2,4]Triazolo[4,3-b]pyridazine Chloro Ethyl glycinate derivative Cytotoxic activity (IC50: 3.8 μg/ml vs. HepG2); less potent than adriamycin

Key Observations :

  • Thiophene vs.
  • Cyclopropanesulfonamide vs. Propanamide : The cyclopropanesulfonamide moiety may improve metabolic stability and reduce off-target effects compared to bulkier benzimidazole-linked propanamide chains .
Comparison with Cyclopropanesulfonamide-Containing Heterocycles

Patented analogs with cyclopropanesulfonamide groups but divergent core structures include:

Compound Name Core Structure Key Features Biological Relevance
N-(((1R,3S,4R)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)methyl)cyclopropanesulfonamide Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Cyclopentyl backbone; pyrrolo-triazolo-pyrazine core Potent CDK inhibitor (patented for oncology)
Preparation #24 (Diethyl phosphonate derivative) Bicyclo[2.2.2]octane Phosphonate group for prodrug delivery Enhanced bioavailability (patent claim)

Key Observations :

  • Sulfonamide Positioning : The methyl linker in the target compound allows optimal spatial orientation for sulfonamide interactions with enzymatic active sites compared to direct cyclopentyl attachments .

Predicted Physicochemical Data :

  • Molecular Weight : ~375.4 g/mol
  • logP : ~2.8 (estimated via fragment-based methods)
  • Solubility : Moderate (0.1–1 mg/ml in DMSO) due to thiophene and sulfonamide groups .

Biological Activity

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a unique structure that includes:

  • Cyclopropanesulfonamide : This moiety is known for its ability to interact with various biological targets.
  • Triazolo-pyridazine : This heterocyclic component may contribute to the compound's pharmacological properties.
  • Thiophene ring : Known for enhancing lipophilicity and biological activity.

The molecular formula is C18H12N6OS2C_{18}H_{12}N_{6}OS_{2} with a molecular weight of approximately 392.46 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For example, compounds with similar structures have been reported to inhibit the MET kinase pathway, which is crucial in tumor growth and metastasis .
  • Antiviral Activity : Related compounds have demonstrated antiviral properties against various viruses, including hepatitis A virus (HAV), suggesting potential applications in infectious disease treatment .

In Vitro Studies

Recent studies have highlighted the compound's efficacy in various in vitro assays:

  • Kinase Inhibition : The compound exhibited significant inhibition of MET autophosphorylation in cell lines, indicating its role as a potent kinase inhibitor .
  • Cell Viability Assays : In cancer cell lines, the compound displayed cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent .

In Vivo Studies

Animal studies are essential for understanding the therapeutic potential:

  • Tumor Growth Suppression : In vivo models have shown that administration of this compound can significantly reduce tumor size in xenograft models .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution profiles, supporting further development for therapeutic use .

Case Studies

  • Case Study on MET Inhibition :
    • A study involving a derivative of the compound demonstrated IC50 values in the low nanomolar range against MET kinase activity. This suggests that modifications to the triazolo-pyridazine moiety can enhance selectivity and potency against specific cancer types .
  • Antiviral Efficacy :
    • Research conducted by Shamroukh and Ali (2008) showed that structurally related compounds exhibited promising antiviral activity against HAV, warranting further exploration into their mechanism of action and therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase InhibitionSignificant inhibition of MET kinase
CytotoxicityReduced viability in cancer cell lines
Antiviral ActivityEffective against HAV

Table 2: Structural Features

FeatureDescription
Molecular FormulaC18H12N6OS2C_{18}H_{12}N_{6}OS_{2}
Molecular Weight392.46 g/mol
Key Functional GroupsCyclopropanesulfonamide, Triazole
HeterocyclesThiophene, Pyridazine

Q & A

Advanced Research Question

  • In vitro ADME :
    • Solubility : Use shake-flask method at pH 7.4 .
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS .
  • In vivo studies : Administer orally (10 mg/kg) to rodents and measure plasma half-life (t½) and bioavailability .

How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

Advanced Research Question

  • Kinetic assays : Determine inhibition type (competitive/uncompetitive) using varying substrate concentrations .
  • Docking studies : Model interactions with ATP-binding pockets (e.g., MAP kinases) using Schrödinger Suite .
  • Mutagenesis : Introduce point mutations (e.g., Lys→Ala in catalytic sites) to validate binding residues .

What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?

Advanced Research Question

  • Functional group swaps : Replace sulfonamide with carboxamide to assess solubility/activity trade-offs .
  • Bioisosteres : Substitute thiophene with furan or pyrrole to modulate electron density and target affinity .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .

How should stability studies be designed to evaluate compound degradation under storage conditions?

Basic Research Question

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks and monitor impurities via UPLC .
  • Light sensitivity : Store in amber vials under UV light (320–400 nm) and quantify photodegradation products .
  • pH stability : Incubate in buffers (pH 1–13) and assess sulfonamide hydrolysis via NMR .

What computational tools are essential for predicting off-target interactions?

Advanced Research Question

  • Machine learning : Train models on ChEMBL data to predict CYP450 inhibition .
  • Pan-assay interference (PAINS) filters : Screen for reactive moieties (e.g., Michael acceptors) .
  • ToxCast profiling : Use EPA’s database to assess endocrine disruption potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.